4-(6-Chloropyridazin-3-yl)morpholine

Description

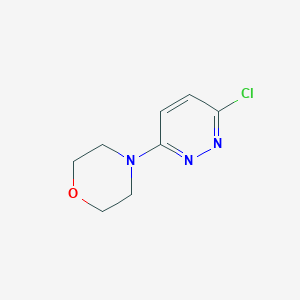

Structure

3D Structure

Properties

IUPAC Name |

4-(6-chloropyridazin-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-7-1-2-8(11-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXCFLKGKSWHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60313461 | |

| Record name | 4-(6-chloropyridazin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24810079 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

17259-32-4 | |

| Record name | 17259-32-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(6-chloropyridazin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(6-Chloropyridazin-3-yl)morpholine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 4-(6-chloropyridazin-3-yl)morpholine. The information is compiled for use in research, drug discovery, and development applications.

Chemical Properties and Structure

4-(6-Chloropyridazin-3-yl)morpholine is a heterocyclic compound incorporating both a pyridazine and a morpholine moiety. These structural features are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules.

Chemical and Physical Properties

The known chemical and physical properties of 4-(6-chloropyridazin-3-yl)morpholine are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀ClN₃O | [1][2][3] |

| Molecular Weight | 199.64 g/mol | [1] |

| CAS Number | 17259-32-4 | [1][2][4] |

| Appearance | Solid | [1] |

| Boiling Point | 419.1 °C at 760 mmHg (Predicted) | |

| Water Solubility | 26.2 µg/mL (Predicted) | |

| Storage Conditions | Sealed in a dry environment at 2-8°C |

Structural Information

The structural identifiers for 4-(6-chloropyridazin-3-yl)morpholine are provided below, offering various representations of the molecule.

| Identifier | Value | Reference(s) |

| IUPAC Name | 4-(6-chloropyridazin-3-yl)morpholine | [3] |

| Synonyms | 3-Chloro-6-morpholinopyridazine, 4-(6-chloro-3-pyridazinyl)morpholine | [3] |

| SMILES String | Clc1ccc(nn1)N2CCOCC2 | [1] |

| InChI Key | QDXCFLKGKSWHMI-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

While a specific detailed experimental protocol for the synthesis of 4-(6-chloropyridazin-3-yl)morpholine is not extensively documented in the available literature, a general and widely applicable synthetic route involves the nucleophilic aromatic substitution of a di-halogenated pyridazine with morpholine.

General Synthesis Protocol

A plausible method for the synthesis of 4-(6-chloropyridazin-3-yl)morpholine is the reaction of 3,6-dichloropyridazine with morpholine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Scheme:

Materials:

-

3,6-Dichloropyridazine

-

Morpholine

-

A suitable base (e.g., triethylamine, potassium carbonate)

-

A suitable solvent (e.g., ethanol, isopropanol, DMF)

Procedure:

-

Dissolve 3,6-dichloropyridazine in the chosen solvent in a round-bottom flask.

-

Add an equimolar amount or a slight excess of morpholine to the solution.

-

Add a base, typically 1.1 to 1.5 equivalents, to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Analytical Characterization

The purified product should be characterized using standard analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Melting Point Analysis: To assess the purity of the compound.

Potential Biological Activity and Signaling Pathways

Specific biological studies on 4-(6-chloropyridazin-3-yl)morpholine are limited in the public domain. However, the constituent morpholine and pyridazine scaffolds are well-represented in pharmacologically active compounds, suggesting potential areas of biological investigation for this molecule.

The morpholine ring is a common pharmacophore known to improve the pharmacokinetic properties of drug candidates.[5] Morpholine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6]

Similarly, the pyridazine core is a privileged structure in medicinal chemistry.[7] Pyridazine-containing compounds have been investigated as inhibitors of various enzymes, including kinases, and have shown potential as anticancer agents.[7] For instance, some pyridazine derivatives have been explored as PARP-1 inhibitors, which are involved in DNA repair and are a target in oncology.[7]

Given the combination of these two pharmacophores, 4-(6-chloropyridazin-3-yl)morpholine could plausibly be investigated for similar biological activities. A hypothetical mechanism of action could involve the inhibition of a protein kinase signaling pathway, a common target for heterocyclic small molecules in drug discovery.

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the synthesis, purification, characterization, and biological screening of a novel chemical entity such as 4-(6-chloropyridazin-3-yl)morpholine.

Caption: A typical workflow for small molecule drug discovery.

References

- 1. 4-(6-chloro-pyridazin-3-yl)-morpholine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-(6-Chloropyridazin-3-yl)morpholine, CasNo.17259-32-4 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 17259-32-4|4-(6-Chloropyridazin-3-yl)morpholine|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-(2-Chloropyridin-3-yl)morpholine | 54231-44-6 | Benchchem [benchchem.com]

- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 17259-32-4: 3-Chloro-6-morpholinopyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and safety data for 3-Chloro-6-morpholinopyridazine (CAS No. 17259-32-4). This compound is a heterocyclic building block with applications in medicinal chemistry and materials science.

Physicochemical Data

The following tables summarize the key physicochemical properties of 3-Chloro-6-morpholinopyridazine. Data has been compiled from various chemical suppliers and databases. Discrepancies in reported values are noted where applicable.

| Identifier | Value | Source |

| CAS Number | 17259-32-4 | N/A |

| Chemical Name | 3-Chloro-6-morpholinopyridazine | N/A |

| Synonyms | 4-(6-chloropyridazin-3-yl)morpholine | [1] |

| Molecular Formula | C₈H₁₀ClN₃O | [2] |

| Molecular Weight | 199.64 g/mol | [2] |

| Appearance | Off-white to pale-yellow or yellow-brown solid/powder | [1] |

| Property | Value | Source |

| Boiling Point | 419.1 °C at 760 mmHg | [1][3] |

| Flash Point | 207.3 °C | [3] |

| Density | 1.3 g/cm³ | [3] |

| Water Solubility | 26.2 µg/mL (Sparingly soluble) | [1][3] |

| LogP (calculated) | 0.33 - 0.9 | [1][3] |

| Vapor Pressure | 3.12E-07 mmHg at 25°C | [1] |

| Refractive Index | 1.563 - 1.564 | [1][3] |

| Polar Surface Area | 38.25 Ų | [1] |

Safety and Handling

3-Chloro-6-morpholinopyridazine is classified as an irritant.[3] Standard laboratory safety protocols should be followed when handling this compound.

| Hazard Category | Description | Source |

| GHS Classification | Irritant | [3] |

| Hazard Codes | Xn, Xi | [3] |

| Risk Statements | R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin) | [3] |

| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing) | [3] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Protective gloves and lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

Biological Activity and Applications

3-Chloro-6-morpholinopyridazine is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] Some sources suggest it has potential as an antitumor and antimicrobial agent, though specific studies are not widely available.[1] Its role as a building block is crucial for developing novel compounds with potential therapeutic applications.[2]

Experimental Protocols

Logical Relationships in Chemical Synthesis

As a chemical intermediate, 3-Chloro-6-morpholinopyridazine serves as a foundational component for building more complex molecules. The chloro-substituent on the pyridazine ring is a key reactive site for nucleophilic substitution, allowing for the introduction of diverse functional groups.

References

Spectroscopic Data for 4-(6-Chloropyridazin-3-yl)morpholine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(6-Chloropyridazin-3-yl)morpholine is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structural framework, combining a substituted pyridazine ring with a morpholine moiety, makes it a subject of interest for the development of novel therapeutic agents. This technical guide aims to provide a comprehensive overview of the spectroscopic data for this compound, which is crucial for its identification, characterization, and quality control in research and development settings.

Molecular Structure and Properties

-

IUPAC Name: 4-(6-Chloropyridazin-3-yl)morpholine

-

Molecular Weight: 199.64 g/mol [1]

Spectroscopic Data

A thorough search of available scientific literature and chemical databases did not yield experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) specifically for 4-(6-Chloropyridazin-3-yl)morpholine. While data for structurally related compounds, such as other substituted morpholines and pyridazines, are available, direct spectral characterization for the title compound is not publicly accessible.

Commercial suppliers of this chemical may possess analytical data; however, it is not disclosed in the public domain. The absence of this foundational data precludes the creation of detailed data tables and a comprehensive analysis of its spectral features.

Experimental Protocols

A plausible synthetic route is the reaction of 3,6-dichloropyridazine with morpholine in the presence of a base and a suitable solvent. The reaction progress would typically be monitored by thin-layer chromatography (TLC), and the final product would be purified using techniques such as column chromatography or recrystallization.

Following synthesis, the compound's identity and purity would be confirmed through a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to elucidate the chemical environment of the hydrogen and carbon atoms, respectively.

-

Infrared (IR) Spectroscopy: An IR spectrum would be obtained to identify the characteristic functional groups present in the molecule.

-

Mass Spectrometry (MS): Mass spectral analysis would be performed to determine the molecular weight and fragmentation pattern of the compound.

Experimental Workflow

The logical workflow for the synthesis and characterization of 4-(6-Chloropyridazin-3-yl)morpholine is outlined in the diagram below. This represents a standard procedure in synthetic organic chemistry for the preparation and verification of a new compound.

Caption: Synthetic and Spectroscopic Workflow

Conclusion

While 4-(6-Chloropyridazin-3-yl)morpholine is a commercially available compound with potential for further research, a significant gap exists in the public domain regarding its detailed spectroscopic characterization and the experimental protocols for its synthesis. The information presented here provides a foundational understanding of the compound's properties and a proposed workflow for its preparation and analysis. Researchers and scientists requiring this specific data are encouraged to either perform the characterization in-house or request the analytical data directly from commercial suppliers.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 4-(6-Chloropyridazin-3-yl)morpholine, CasNo.17259-32-4 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 3. 1pchem.com [1pchem.com]

- 4. Angene - 4-(6-Chloropyridazin-3-yl)morpholine | 17259-32-4 | MFCD00574575 | AG007VT2 [japan.angenechemical.com]

Known biological activities of chloropyridazine morpholine derivatives

An In-depth Technical Guide to the Biological Activities of Chloropyridazine Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known biological activities of chloropyridazine morpholine derivatives, a class of heterocyclic compounds with significant therapeutic potential. The combination of the pyridazine and morpholine moieties has been shown to produce synergistic effects, leading to a wide range of pharmacological actions. This document summarizes key findings from recent scientific literature, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.

Anticancer Activity

Chloropyridazine morpholine derivatives have emerged as a significant area of interest in oncology research due to their potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival.

A notable strategy in the design of these anticancer agents is molecular hybridization, which combines the chloropyridazine morpholine scaffold with other pharmacophoric moieties to enhance activity and potentially reduce drug resistance[1].

Mechanism of Action: PARP-1 Inhibition and Apoptosis

One of the primary anticancer mechanisms of these derivatives is the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair, particularly in base excision repair[1]. By inhibiting PARP-1, these compounds can lead to an accumulation of DNA damage, especially in cancer cells that already have deficiencies in other DNA repair pathways, ultimately triggering apoptosis (programmed cell death)[1]. Studies have shown that novel chloropyridazine hybrids can induce apoptosis and inhibit PARP-1, leading to a significant reduction in cancer cell proliferation and colony formation[1].

Mechanism of Action: Topoisomerase II Inhibition

Certain morpholine derivatives have been investigated as inhibitors of topoisomerase II, an enzyme essential for managing DNA tangles during replication[2]. Molecular docking studies have revealed that these compounds can bind to topoisomerase II with significant affinity, suggesting their potential to disrupt DNA replication in cancer cells and induce cytotoxicity[2].

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of various chloropyridazine morpholine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| AK-3 | A549 (Lung Carcinoma) | 10.38 ± 0.27 | [3] |

| MCF-7 (Breast Adenocarcinoma) | 6.44 ± 0.29 | [3] | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [3] | |

| AK-10 | A549 (Lung Carcinoma) | 8.55 ± 0.67 | [3] |

| MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23 | [3] | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [3] | |

| Compound 2g | SW480 (Colon Adenocarcinoma) | 5.10 ± 2.12 | [4] |

| MCF-7 (Breast Adenocarcinoma) | 19.60 ± 1.13 | [4] | |

| M2 | MDA-MB-231 (Breast Cancer) | 88.27 µg/mL | [2] |

| M5 | MDA-MB-231 (Breast Cancer) | 81.92 µg/mL | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability and the cytotoxic effects of chemical compounds.

Objective: To determine the IC50 value of a test compound against a cancer cell line.

Materials:

-

Cancer cell lines (e.g., MCF-7, SW480)[4]

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil)[4].

-

Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: PARP-1 Inhibition Pathway

Caption: PARP-1 inhibition by chloropyridazine morpholine derivatives disrupts DNA repair, leading to apoptosis.

Antimicrobial Activity

Derivatives incorporating the chloropyridazine and morpholine scaffolds have demonstrated notable activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[5][6][7] The morpholine nucleus is a key pharmacophore in several antibiotics, such as linezolid, which acts by inhibiting bacterial protein synthesis[6].

Spectrum of Activity

These compounds have shown a broad spectrum of action. For instance, certain novel morpholine derivatives exhibit high inhibitory action against a majority of bacterial strains tested, with significant inhibition zones observed.[7][8][9] Activity has been reported against species such as Streptococcus pyogenes (Gram-positive), Escherichia coli (Gram-negative), Proteus mirabilis (Gram-negative), Mycobacterium smegmatis, and yeasts like Candida albicans and Saccharomyces cerevisiae.[5][6]

Quantitative Data: In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) and the diameter of the inhibition zone are standard parameters used to quantify antimicrobial activity.

| Compound ID | Microorganism | MIC (µg/mL) | Inhibition Zone (mm) | Reference |

| Compound 12 | Mycobacterium smegmatis | 15.6 | - | [6] |

| Pseudomonas aeruginosa | >1000 (low activity) | - | [6] | |

| Compound 8 | Candida albicans | 500 | - | [6] |

| Saccharomyces cerevisiae | 500 | - | [6] | |

| Compound 22 | E. coli | 12.5 | 6.0 - 8.4 | [5] |

| P. mirabilis | 12.5 | 6.0 - 8.4 | [5] | |

| Compound 3 | Various Bacteria | - | 16 - 31 | [7] |

| Compound 4 | Various Bacteria | 6.25 - 12.5 | 17 - 26 | [9] |

Experimental Protocol: Mueller-Hinton Agar Diffusion Method

The well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical agents.

Objective: To determine the susceptibility of microorganisms to test compounds by measuring the zone of inhibition.

Materials:

-

Bacterial strains (e.g., E. coli, S. pyogenes)[5]

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Test compounds (at various concentrations)[5]

-

Standard antibiotic discs (e.g., Amoxicillin, Ampicillin)[5]

-

Sterile cotton swabs

-

Sterile well borer

Procedure:

-

Media Preparation: Prepare MHA according to the manufacturer's instructions and pour it into sterile petri dishes. Allow the agar to solidify.

-

Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum and streak it evenly across the entire surface of the MHA plate to create a lawn of bacteria.

-

Well Creation: Use a sterile borer to create uniform wells in the agar.

-

Compound Loading: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution into each well. Load a standard antibiotic in one well as a positive control and the solvent (e.g., DMSO) in another as a negative control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).

-

Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The results are compared with the standard antibiotic.

Visualization: Antimicrobial Screening Workflow

Caption: A typical workflow for the in vitro screening of antimicrobial compounds using the agar well diffusion method.

Enzyme and Receptor Inhibitory Activities

The structural features of chloropyridazine morpholine derivatives make them effective inhibitors of various enzymes and modulators of receptors, contributing to their diverse biological activities.

Urease Inhibition

Bacterial ureases are virulence factors implicated in conditions like peptic ulcers and the formation of urinary stones[6]. Certain morpholine derivatives containing an azole nucleus have been identified as potent urease inhibitors, with some compounds showing activity in the low micromolar range[6].

Anti-inflammatory Enzyme Inhibition (iNOS, COX-2)

Inflammation is mediated by enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Studies on morpholinopyrimidine derivatives have shown that they can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[10][11] This inhibition is achieved by down-regulating the expression of iNOS and COX-2 at both the mRNA and protein levels, highlighting their anti-inflammatory potential[10][11].

Other Enzyme Inhibitory Activities

-

α-Glucosidase Inhibition: Derivatives have been investigated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This activity is relevant for the management of type 2 diabetes mellitus[12].

-

Kinase Inhibition: The pyridazine derivative scaffold is recognized for its role in developing kinase inhibitors, which are crucial targets in cancer therapy[13].

-

Cholinesterase Inhibition: Morpholine derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease[12].

Quantitative Data: Enzyme Inhibition

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| Compound 10 | Urease | 2.37 ± 0.19 | [6] |

| Compound 3 | Urease | 13.23 ± 2.25 | [6] |

| V4 | iNOS & COX-2 | (Inhibited NO production at 12.5 µM) | [10][11] |

| V8 | iNOS & COX-2 | (Inhibited NO production at 12.5 µM) | [10][11] |

Experimental Protocol: LPS-Induced NO Production in Macrophages

This assay is used to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production in immune cells.

Objective: To evaluate the ability of test compounds to inhibit LPS-induced NO production in RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete growth medium (DMEM)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds

-

Griess Reagent (for NO measurement)

-

Sodium nitrite (for standard curve)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates and incubate overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).

-

Incubation: Incubate the plates for 24 hours.

-

NO Measurement:

-

Collect the cell culture supernatant from each well.

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

-

Incubate in the dark at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Calculate the concentration of nitrite (a stable product of NO) in the samples using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production compared to the LPS-only treated cells.

Visualization: LPS-Induced Inflammatory Pathway Inhibition

Caption: Inhibition of LPS-induced iNOS and COX-2 expression by chloropyridazine morpholine derivatives.

Conclusion and Future Perspectives

Chloropyridazine morpholine derivatives represent a versatile and highly promising scaffold in medicinal chemistry. The amalgamation of these two heterocyclic rings has yielded compounds with a broad spectrum of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The mechanisms underlying these activities are diverse, ranging from the inhibition of critical enzymes like PARP-1 and topoisomerase in cancer to the suppression of inflammatory mediators like iNOS and COX-2.

The quantitative data summarized herein demonstrates that specific derivatives exhibit efficacy in the low micromolar and even nanomolar ranges, making them attractive candidates for further development. The detailed experimental protocols provided serve as a foundation for researchers to replicate and expand upon these findings.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the scaffold for improved potency and selectivity against specific biological targets.

-

In Vivo Efficacy and Safety: To translate the promising in vitro results into preclinical and clinical settings.

-

Mechanism of Action Elucidation: To further unravel the complex signaling pathways modulated by these compounds.

The continued exploration of chloropyridazine morpholine derivatives holds significant potential for the discovery of novel therapeutic agents to address unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. preprints.org [preprints.org]

- 10. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. 4-(6-Chloropyridazin-3-yl)morpholine | Pyridazine Derivative for Pharma [myskinrecipes.com]

A Technical Guide to the Synthesis of Pyridazine-Morpholine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic methodologies employed in the preparation of pyridazine-morpholine scaffolds. This structural motif is of significant interest in medicinal chemistry, appearing in a variety of biologically active compounds. This document details key synthetic pathways, experimental protocols, and quantitative data to facilitate the efficient synthesis and exploration of this important chemical space.

Core Synthetic Strategies

The construction of pyridazine-morpholine scaffolds predominantly relies on the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the displacement of a leaving group, typically a halogen, from the pyridazine ring by the secondary amine of the morpholine moiety. The electron-deficient nature of the pyridazine ring facilitates this reaction.

A general representation of this key transformation is the reaction of a chloropyridazine derivative with morpholine to yield the corresponding 3-morpholinopyridazine. The efficiency of this reaction is influenced by factors such as the nature of the solvent, the base used, and the reaction temperature.

Synthesis of Key Precursors: Chloropyridazines

The availability of appropriately substituted chloropyridazines is crucial for the synthesis of the target scaffolds. A common and effective method for the preparation of 3-chloropyridazine involves the treatment of pyridazin-3(2H)-one with a chlorinating agent, most notably phosphorus oxychloride (POCl₃). This transformation is typically achieved by heating the pyridazinone in excess POCl₃.

Experimental Protocol: Synthesis of 3-Chloropyridazine from Pyridazin-3(2H)-one

This protocol is adapted from established literature procedures.

Materials:

-

Pyridazin-3(2H)-one

-

Phosphorus oxychloride (POCl₃)

-

Ice-water mixture

-

Sodium hydroxide (NaOH) solution (50%)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Saturated brine solution

Procedure:

-

Combine pyridazin-3(2H)-one (1.0 eq) with phosphorus oxychloride (3.4 eq).

-

Heat the reaction mixture to 85 °C for 4.5 hours.

-

After completion, carefully and slowly pour the reaction mixture into a vigorously stirred ice-water mixture.

-

Adjust the pH of the aqueous solution to >10 using a 50% NaOH solution.

-

Extract the aqueous layer with ethyl acetate (4 times).

-

Combine the organic extracts and wash with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate, 1:1) to afford 3-chloropyridazine.[1][2]

Synthesis of Pyridazine-Morpholine Scaffolds via Nucleophilic Aromatic Substitution

The core reaction for assembling the pyridazine-morpholine scaffold is the nucleophilic substitution of a chlorine atom on the pyridazine ring with morpholine. This reaction can be performed under various conditions, often with the aid of a base to neutralize the HCl generated during the reaction.

General Experimental Protocol: Synthesis of 4-(Pyridazin-3-yl)morpholine

This generalized protocol is based on the principles of SNAr reactions on heteroaryl chlorides.

Materials:

-

3-Chloropyridazine

-

Morpholine

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

Procedure:

-

To a solution of 3-chloropyridazine (1.0 eq) in DMF, add morpholine (1.1 - 2.0 eq) and potassium carbonate (1.5 - 3.0 eq).

-

Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 4-(pyridazin-3-yl)morpholine.

Case Study: Synthesis of a Substituted Pyridazine-Morpholine Derivative

A specific example from the process development of the SOS1 inhibitor MRTX0902 illustrates the synthesis of a more complex pyridazine-morpholine scaffold. The synthesis involves the formation of a morpholinopyridopyridazinone intermediate, followed by chlorination and subsequent nucleophilic substitution.[3]

Experimental Protocol: Synthesis of 4-Methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one

Procedure:

-

A mixture of the appropriate precursor and morpholine is heated to afford the 4-methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one.

-

The reaction is cooled, and the precipitated solid is filtered.

-

The collected solid is washed with ethanol.

-

The wet cake is dried under vacuum at 50 °C to yield the product.[3]

Experimental Protocol: Synthesis of 4-(1-Chloro-4-methylpyrido[3,4-d]pyridazin-7-yl)morpholine

Procedure:

-

To a reactor containing 4-methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one (1.0 eq), add acetonitrile.

-

Add phosphorus oxychloride (2.0 eq) while maintaining the temperature between 15 and 30 °C.

-

Heat the mixture to 80 °C and maintain until the starting material is consumed (as monitored by HPLC, typically 4-7 hours).

-

Cool the reaction to 20 °C and remove volatile components under reduced pressure.

-

Add dichloromethane to the residue to proceed with the next step.[3]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of key intermediates and pyridazine-morpholine scaffolds from the cited literature.

| Starting Material(s) | Product | Reagents and Conditions | Yield (%) | Reference |

| Pyridazin-3(2H)-one | 3-Chloropyridazine | POCl₃, 85 °C, 4.5 h | 46 | [1][2] |

| 4-Methyl-7-aminopyrido[3,4-d]pyridazin-1(2H)-one | 4-Methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one | Morpholine, heat | 94 | [3] |

| 4-Methyl-7-morpholinopyrido[3,4-d]pyridazin-1(2H)-one | 4-(1-Chloro-4-methylpyrido[3,4-d]pyridazin-7-yl)morpholine | POCl₃, MeCN, 80 °C, 4-7 h | Not isolated, used in next step | [3] |

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described in this guide.

References

Technical Guide: Solubility of 4-(6-Chloropyridazin-3-yl)morpholine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 4-(6-Chloropyridazin-3-yl)morpholine in common laboratory solvents. Understanding the solubility of a compound is a critical parameter in drug discovery and development, influencing formulation, bioavailability, and in vitro assay design. While specific experimental solubility data for 4-(6-Chloropyridazin-3-yl)morpholine is not publicly available, this guide details the established protocols to determine these values and presents an illustrative data set.

Core Principles of Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar intermolecular forces are more likely to be soluble in one another. Key factors influencing solubility include the chemical structure of the solute and solvent, temperature, and pH (for ionizable compounds).

In pharmaceutical research, two primary types of solubility are considered:

-

Thermodynamic Solubility: The concentration of a compound in a saturated solution at equilibrium with an excess of the solid. This is a fundamental property of the compound under specific conditions.

-

Kinetic Solubility: The concentration at which a compound, initially dissolved in a co-solvent (like DMSO), begins to precipitate when added to an aqueous medium. This is often a higher value than thermodynamic solubility and can be relevant for high-throughput screening assays.[1][2][3][4][5]

Illustrative Solubility Data

Due to the absence of specific published data for 4-(6-Chloropyridazin-3-yl)morpholine, the following table provides an example of how solubility data would be presented. These values are for illustrative purposes only and should not be considered experimental results.

| Solvent | Chemical Class | Polarity Index | Illustrative Solubility (mg/mL) at 25°C |

| Water | Protic | 10.2 | < 0.1 |

| Ethanol | Protic | 5.2 | 5 - 10 |

| Methanol | Protic | 6.6 | 10 - 20 |

| Acetone | Aprotic | 5.1 | > 50 |

| Dichloromethane (DCM) | Aprotic | 3.1 | > 50 |

| Dimethyl Sulfoxide (DMSO) | Aprotic | 7.2 | > 100 |

| N,N-Dimethylformamide (DMF) | Aprotic | 6.4 | > 100 |

| Hexane | Non-polar | 0.1 | < 0.1 |

Experimental Protocol for Thermodynamic Solubility Determination

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[3][6]

3.1. Materials

-

4-(6-Chloropyridazin-3-yl)morpholine (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature chamber or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation: Add an excess amount of solid 4-(6-Chloropyridazin-3-yl)morpholine to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a constant temperature environment (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure a saturated solution is formed.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully draw a sample from the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

-

Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's standard curve.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method such as HPLC-UV or LC-MS.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Visualizations

4.1. Experimental Workflow for Thermodynamic Solubility

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

References

Potential Pharmacological Targets for 4-(6-Chloropyridazin-3-yl)morpholine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(6-chloropyridazin-3-yl)morpholine core is a promising scaffold in medicinal chemistry, integrating the biologically active pyridazine and morpholine moieties. This technical guide explores the potential pharmacological targets for analogues of this scaffold, drawing from research on structurally related compounds. The primary focus is on anticancer applications, with evidence pointing towards inhibition of key enzymes in cell signaling and DNA repair pathways. This document provides an overview of potential targets, methodologies for their evaluation, and logical frameworks for understanding their mechanisms of action.

Introduction

The pyridazine ring system is a well-established pharmacophore, known for a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. Similarly, the morpholine ring is frequently incorporated into drug candidates to improve physicochemical properties and engage in crucial hydrogen bonding interactions with biological targets. The combination of these two heterocycles in the 4-(6-chloropyridazin-3-yl)morpholine scaffold presents a unique opportunity for the development of novel therapeutics. This guide synthesizes the available information on structurally similar compounds to identify and elaborate on the most probable pharmacological targets for analogues of this specific chemical entity.

Potential Pharmacological Targets

Based on the biological activities of closely related pyridazine and morpholine derivatives, the following targets are proposed for 4-(6-chloropyridazin-3-yl)morpholine analogues:

-

Poly(ADP-ribose) Polymerase-1 (PARP-1): Structurally similar chloropyridazine-containing compounds have been investigated as PARP-1 inhibitors. PARP-1 is a key enzyme in the base excision repair (BER) pathway of DNA single-strand breaks. Its inhibition can lead to the accumulation of DNA damage and synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

-

Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. The morpholine moiety is a common feature in many PI3K inhibitors, and various pyridazine derivatives have also shown activity against this family of lipid kinases.

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several pyridazine-containing compounds have been identified as inhibitors of VEGFR tyrosine kinases.

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, initiates signaling cascades that promote cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers, making it a validated therapeutic target.

Data Presentation: Inhibitory Activities of Structurally Related Compounds

Table 1: PARP-1 Inhibitory Activity of 4-Chloropyridazinoxyphenyl Conjugates

| Compound | Modification on Phenyl Ring | Growth Inhibition % (MCF-7) at 10 µM |

| 3a | 4-methoxy | 85.6 |

| 3b | 4-nitro | 82.3 |

| 3c | 4-chloro | 88.1 |

| 3d | 4-bromo | 87.5 |

| 3e | 2,4-dichloro | 90.2 |

Data is conceptually derived from studies on chloropyridazine hybrids as PARP-1 inhibitors.

Table 2: Kinase Inhibitory Activity of Pyridazine and Morpholine Derivatives

| Compound Class | Target Kinase | Representative IC₅₀ (nM) |

| Imidazo[1,2-b]pyridazines | PI3Kα | 10 - 100 |

| Pyridazinone Derivatives | VEGFR2 | 50 - 200 |

| 4-Anilinoquinazolines (morpholino substituted) | EGFR | 1 - 50 |

This table represents a compilation of data from various sources on related heterocyclic systems to indicate potential potency ranges.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the potential pharmacological activities of 4-(6-chloropyridazin-3-yl)morpholine analogues, based on methodologies for similar compounds.

General Procedure for the Synthesis of 4-(6-substituted-pyridazin-3-yl)morpholine Analogues

A mixture of 4-(6-chloropyridazin-3-yl)morpholine (1.0 eq.) and a desired amine or thiol (1.2 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol is treated with a base, for example, diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq.). The reaction mixture is heated under conventional heating or microwave irradiation until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired analogue.

PARP-1 Inhibition Assay (Enzymatic)

The inhibitory activity of the synthesized compounds against PARP-1 can be determined using a commercially available PARP-1 assay kit (e.g., HT Universal Colorimetric PARP Assay Kit). The assay is based on the NAD⁺-dependent incorporation of biotinylated ADP-ribose onto histone proteins.

-

Add 25 µL of 1x PARP buffer to each well of a 96-well plate.

-

Add 5 µL of the test compound at various concentrations (typically from 0.01 to 100 µM) to the wells.

-

Add 10 µL of activated PARP-1 enzyme to each well.

-

Initiate the reaction by adding 10 µL of a mixture of biotinylated NAD⁺ and activated DNA.

-

Incubate the plate at room temperature for 60 minutes.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes.

-

Wash the plate three times with wash buffer.

-

Add 50 µL of streptavidin-HRP conjugate and incubate for 30 minutes.

-

Wash the plate three times.

-

Add 50 µL of TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition and determine the IC₅₀ value for each compound.

Kinase Inhibition Assay (e.g., VEGFR2)

The inhibitory activity against protein kinases such as VEGFR2 can be assessed using a variety of formats, including radiometric, fluorescence-based, or luminescence-based assays. A common method is the ADP-Glo™ Kinase Assay.

-

Set up the kinase reaction by adding the following to each well of a 96-well plate: kinase buffer, test compound at various concentrations, VEGFR2 enzyme, and the appropriate substrate (e.g., a poly-Glu-Tyr peptide).

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition and determine the IC₅₀ values.

Cell Proliferation Assay (MTT Assay)

The cytotoxic or anti-proliferative effects of the compounds on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ values.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the potential signaling pathways targeted by 4-(6-chloropyridazin-3-yl)morpholine analogues.

Caption: Proposed mechanism of PARP-1 inhibition.

Caption: Overview of the PI3K/Akt/mTOR and VEGFR signaling pathways.

Experimental Workflow

Caption: A typical workflow for the discovery and development of novel inhibitors.

Conclusion

The 4-(6-chloropyridazin-3-yl)morpholine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the oncology space. Based on the analysis of structurally related compounds, key pharmacological targets such as PARP-1 and various protein kinases (PI3Ks, VEGFRs, EGFR) have been identified as highly probable. The experimental protocols and logical workflows provided in this guide offer a framework for the systematic evaluation of analogues based on this core structure. Further investigation, including the synthesis of a focused library of these compounds and their screening against the proposed targets, is warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships.

The Core Mechanism of Pyridazine-Based Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of the mechanism of action of pyridazine-based kinase inhibitors, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.

Core Mechanism of Action: Targeting the Kinase ATP-Binding Site

The predominant mechanism by which pyridazine-based compounds inhibit kinase activity is through competitive binding at the adenosine triphosphate (ATP) binding site of the kinase. These inhibitors are designed to mimic the purine ring of ATP, establishing key interactions with the hinge region of the kinase, a flexible loop that connects the N- and C-lobes of the catalytic domain. This competitive inhibition prevents the binding of ATP, thereby blocking the transfer of a phosphate group to substrate proteins and halting the downstream signaling cascade.

While most pyridazine-based inhibitors are ATP-competitive, notable exceptions exist, such as the allosteric inhibitor Deucravacitinib, which binds to the regulatory pseudokinase domain of TYK2. This unique mechanism confers high selectivity.

Quantitative Analysis of Pyridazine-Based Kinase Inhibitors

The potency and selectivity of pyridazine-based kinase inhibitors are quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the inhibitor required to reduce kinase activity by 50%. The following tables summarize the IC50 values for prominent pyridazine-based kinase inhibitors against their primary targets.

| Inhibitor | Target Kinase(s) | IC50 (nM) | Reference |

| Ponatinib | Abl | 0.37 | [1] |

| PDGFRα | 1.1 | [1] | |

| VEGFR2 | 1.5 | [1] | |

| FGFR1 | 2.2 | [1] | |

| Src | 5.4 | [1] | |

| Native BCR-ABL | 0.37 | [2] | |

| T315I mutant BCR-ABL | 2.0 | [2] | |

| Deucravacitinib | TYK2 (biochemical) | 0.2 | [3] |

| TYK2 (cellular) | 2-19 | [3] | |

| JAK1/2/3 (biochemical) | >10,000 | [3] | |

| Linifanib (ABT-869) | KDR (VEGFR2) | 4 | [4][5] |

| Flt-1 (VEGFR1) | 3 | [4][5] | |

| PDGFRβ | 66 | [4][5] | |

| Flt-3 | 4 | [4][5] | |

| CSF-1R | 3 | [5] | |

| Kit | 14 | [5] | |

| Flt4 | 190 | [5] | |

| Imidazo[1,2-b]pyridazine Compound 27f | Mps1 (cellular) | 0.70 | [6] |

Table 1: Biochemical and Cellular Potency of Selected Pyridazine-Based Kinase Inhibitors.

| Inhibitor | Cell Line | Assay Type | IC50 | Reference |

| Ponatinib | Ba/F3 (expressing native BCR-ABL) | Proliferation (MTS) | 0.5 nM | [7] |

| Ba/F3 (expressing T315I BCR-ABL) | Proliferation (MTS) | 11 nM | [7] | |

| K562 (CML) | Proliferation (MTT) | ~30 nM (48h) | [8] | |

| Linifanib (ABT-869) | MV4-11 (leukemia, Flt3 mutant) | Proliferation | 4 nM | [5] |

| A549 (lung cancer) | Proliferation (CCK8) | 8343 nM | [4] | |

| Imidazo[1,2-b]pyridazine Compound 27f | A549 (lung cancer) | Proliferation | 6.0 nM | [6] |

Table 2: Antiproliferative Activity of Selected Pyridazine-Based Kinase Inhibitors in Cancer Cell Lines.

Key Signaling Pathways Modulated by Pyridazine-Based Kinase Inhibitors

Pyridazine-based inhibitors have been developed to target a range of kinases implicated in various diseases, primarily cancer and inflammatory disorders. The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways affected by these inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ponatinib | AP24534 | multi-targeted kinase inhibitor | TargetMol [targetmol.com]

- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(6-Chloropyridazin-3-yl)morpholine for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(6-Chloropyridazin-3-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its physicochemical properties, commercial availability, synthesis, and potential biological applications, with a focus on its role as a potential PARP-1 inhibitor.

Physicochemical Properties and Commercial Availability

4-(6-Chloropyridazin-3-yl)morpholine is a solid, off-white to pale-yellow powder. Its fundamental properties are summarized in the table below.[1][2]

| Property | Value | Reference |

| CAS Number | 17259-32-4 | [1][3][4] |

| Molecular Formula | C₈H₁₀ClN₃O | [3][4] |

| Molecular Weight | 199.64 g/mol | [4] |

| Appearance | Solid, Off-white to Pale-Yellow Powder | [1] |

| Boiling Point | 419.1 °C at 760 mmHg | [1] |

| Water Solubility | 26.2 µg/mL | [1] |

Commercial Suppliers:

This compound is available from a variety of chemical suppliers catering to the research and development sector. Notable suppliers include:

Synthesis of 4-(6-Chloropyridazin-3-yl)morpholine

While a specific, detailed experimental protocol for the synthesis of 4-(6-Chloropyridazin-3-yl)morpholine is not extensively published in peer-reviewed literature, a general and plausible synthetic route can be derived from established methods for analogous compounds. The synthesis primarily involves the nucleophilic substitution of a chlorine atom on the pyridazine ring with morpholine.

Experimental Protocol (Representative):

This protocol is based on the known reactivity of dichloropyridazines and the synthesis of similar substituted pyridazines.[7][8]

Materials:

-

3,6-Dichloropyridazine

-

Morpholine

-

A suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide (DMF))

-

A base (e.g., potassium carbonate or triethylamine)

Procedure:

-

In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) in the chosen solvent.

-

Add morpholine (1 to 1.2 equivalents) and the base (1.5 to 2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 4-(6-Chloropyridazin-3-yl)morpholine.

Logical Workflow for Synthesis and Purification:

Caption: A general workflow for the synthesis and purification of 4-(6-Chloropyridazin-3-yl)morpholine.

Biological Activity and Potential Applications

The pyridazine and morpholine moieties are recognized as privileged structures in medicinal chemistry, appearing in numerous biologically active compounds.[9][10] 4-(6-Chloropyridazin-3-yl)morpholine and its analogs are of particular interest for their potential as anticancer agents, with a proposed mechanism of action involving the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1).[9]

PARP-1 Inhibition and Signaling Pathway

PARP-1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.[11][12] In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations), the inhibition of PARP-1 can lead to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[9][13]

The inhibition of PARP-1 by compounds like 4-(6-Chloropyridazin-3-yl)morpholine is thought to occur at the NAD+ binding site of the enzyme, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP-1 on the DNA. This leads to the stalling of replication forks, the formation of double-strand breaks, and ultimately, apoptosis.[9][12]

PARP-1 Signaling Pathway in DNA Repair and Apoptosis:

Caption: The role of PARP-1 in DNA repair and the mechanism of its inhibition leading to apoptosis.

Experimental Protocol for PARP-1 Inhibition Assay (Representative)

Several commercial kits and published protocols are available to assess the inhibitory activity of compounds against PARP-1. A common method is a chemiluminescent assay that measures the incorporation of biotinylated NAD+ into histone proteins.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plates

-

Activated DNA

-

Biotinylated NAD+

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Assay buffer

-

Test compound (4-(6-Chloropyridazin-3-yl)morpholine) and a known PARP-1 inhibitor (e.g., Olaparib) as a positive control.

Procedure:

-

Prepare serial dilutions of the test compound and the positive control.

-

Add the diluted compounds to the histone-coated wells.

-

Initiate the enzymatic reaction by adding a mixture of PARP-1 enzyme, activated DNA, and biotinylated NAD+.

-

Incubate the plate to allow for the poly(ADP-ribosyl)ation of histones.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP conjugate, which will bind to the biotinylated histones.

-

After another wash step, add the chemiluminescent substrate.

-

Measure the luminescence using a plate reader. The signal intensity is proportional to PARP-1 activity, and a decrease in signal in the presence of the test compound indicates inhibition.

Experimental Workflow for PARP-1 Inhibition Assay:

Caption: A typical workflow for a chemiluminescent PARP-1 inhibition assay.

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-(6-Chloropyridazin-3-yl)morpholine is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed.[4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound.

Hazard Statements:

-

H302: Harmful if swallowed.[4]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

Conclusion

4-(6-Chloropyridazin-3-yl)morpholine is a commercially available compound with significant potential for use in drug discovery, particularly in the development of anticancer agents targeting PARP-1. This guide provides a foundational understanding of its properties, synthesis, and biological context to aid researchers and drug development professionals in their work with this promising molecule. Further investigation into its specific biological activity and the development of detailed synthetic and analytical methods will be crucial for realizing its full therapeutic potential.

References

- 1. Angene - 4-(6-Chloropyridazin-3-yl)morpholine | 17259-32-4 | MFCD00574575 | AG007VT2 [japan.angenechemical.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-(6-Chloropyridazin-3-yl)morpholine, CasNo.17259-32-4 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 17259-32-4|4-(6-Chloropyridazin-3-yl)morpholine|BLD Pharm [bldpharm.com]

- 6. pschemicals.com [pschemicals.com]

- 7. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 8. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]

- 9. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Versatility of 4-(6-Chloropyridazin-3-yl)morpholine: A Chemical Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic use of versatile chemical building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, heterocyclic scaffolds play a crucial role due to their ability to engage in diverse biological interactions. 4-(6-Chloropyridazin-3-yl)morpholine has emerged as a significant heterocyclic building block, offering a unique combination of a reactive chloropyridazine core and a morpholine moiety. The morpholine group is a privileged structure in drug design, often improving pharmacokinetic properties such as solubility and metabolic stability. The chloropyridazine ring provides a reactive handle for further functionalization, primarily through nucleophilic aromatic substitution and cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of 4-(6-Chloropyridazin-3-yl)morpholine, highlighting its utility in the generation of molecules targeting critical biological pathways.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-(6-Chloropyridazin-3-yl)morpholine is essential for its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 17259-32-4 | [1] |

| Molecular Formula | C₈H₁₀ClN₃O | [1] |

| Molecular Weight | 199.64 g/mol | |

| Appearance | Solid | |

| SMILES | C1COCCN1C2=NN=C(C=C2)Cl | |

| InChI Key | QDXCFLKGKSWHMI-UHFFFAOYSA-N |

Synthesis of 4-(6-Chloropyridazin-3-yl)morpholine

The most common and straightforward synthesis of 4-(6-Chloropyridazin-3-yl)morpholine involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with morpholine. The reaction selectively substitutes one of the chlorine atoms due to the slight difference in reactivity, or by controlling the stoichiometry of the nucleophile.

Experimental Protocol: Synthesis from 3,6-Dichloropyridazine

Materials:

-

3,6-Dichloropyridazine

-

Morpholine

-

Pyridine

-

Ethanol

Procedure:

-

A solution of 3,6-dichloropyridazine (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Morpholine (1 equivalent) and pyridine (1 equivalent) are added to the solution.

-

The reaction mixture is heated to reflux and maintained for 7 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting solid product is collected by filtration, washed with cold ethanol, and dried to afford 4-(6-Chloropyridazin-3-yl)morpholine.

This protocol is based on general procedures for the monosubstitution of 3,6-dichloropyridazine with amine nucleophiles.[2]

Key Reactions and Applications

The chloro-substituent on the pyridazine ring of 4-(6-Chloropyridazin-3-yl)morpholine serves as a versatile handle for introducing molecular diversity. The primary reactions employed are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. These reactions enable the synthesis of a wide array of derivatives with potential therapeutic applications, notably as enzyme inhibitors and receptor modulators.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloride ion by various nucleophiles. This is a common strategy to introduce different functional groups and build more complex molecules.

dot

References

An In-depth Technical Guide to the Safety and Handling of 4-(6-Chloropyridazin-3-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-(6-Chloropyridazin-3-yl)morpholine (CAS No. 17259-32-4), a heterocyclic building block utilized in medicinal chemistry and drug discovery. Due to its potential biological activity and hazardous properties, strict adherence to safety protocols is imperative when handling this compound. This document outlines the known hazards, personal protective equipment requirements, detailed handling and storage procedures, and emergency measures.

Hazard Identification and Classification

The hazard classification for 4-(6-Chloropyridazin-3-yl)morpholine presents some inconsistencies across suppliers. To ensure the highest level of safety, a conservative approach that incorporates all potential hazards is recommended. The compound is classified as a solid.[1]

GHS Hazard Classification:

| Hazard Class | Hazard Statement Code | Hazard Statement | Source |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [1] |

| Skin Irritation | H315 | Causes skin irritation | |

| Serious Eye Irritation | H319 | Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

GHS Pictograms:

| Pictogram | Description |

| GHS07 | Exclamation Mark[1] |

Signal Word: Warning[1]

Precautionary Statements:

A comprehensive set of precautionary statements from various sources includes:

-

Prevention: P261, P264, P270[1]

-

Response: P301 + P312, P305 + P351 + P338[1]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: P501[1]

Toxicological and Physical Data

Physical and Chemical Properties:

| Property | Value | Source |

| CAS Number | 17259-32-4 | [1] |

| Molecular Formula | C₈H₁₀ClN₃O | [1] |

| Molecular Weight | 199.64 g/mol | [1] |

| Form | Solid | [1] |

Experimental Protocols and Handling

Given the hazardous nature of this compound, all work should be conducted in a controlled laboratory environment with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling to determine the specific PPE required. The following provides general guidance:

| PPE Type | Specifications | Rationale |

| Eye and Face Protection | Chemical safety goggles and/or a face shield. | Protects against splashes and airborne particles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact. |

| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes skin exposure. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | Reduces the risk of inhaling airborne particles. |

General Handling Workflow

The following diagram illustrates a general workflow for the safe handling of 4-(6-Chloropyridazin-3-yl)morpholine from receipt to disposal.

Caption: General workflow for safe handling.

Illustrative Experimental Protocol: Synthesis of a Pyridazine Derivative

The following is a representative protocol for a reaction involving a chlorinated pyridazine, illustrating the handling steps. This is a generalized procedure and should be adapted based on the specific requirements of the experiment.

-

Preparation:

-

Ensure a chemical fume hood is certified and functioning correctly.

-

Assemble all necessary glassware and ensure it is clean and dry.

-

Don the appropriate PPE as outlined in section 3.1.

-

-

Reagent Handling:

-

Carefully weigh the required amount of 4-(6-Chloropyridazin-3-yl)morpholine in a tared container within the fume hood.

-

Add the compound to the reaction vessel containing the appropriate solvent.

-

Add other reagents to the reaction mixture as required by the specific protocol.

-

-

Reaction and Work-up:

-

Conduct the reaction under the specified conditions (e.g., temperature, stirring).

-

Upon completion, quench the reaction mixture using appropriate procedures.

-

Perform the work-up and purification of the product within the fume hood.

-

-

Decontamination and Waste Disposal:

-

Decontaminate all glassware and equipment that came into contact with the compound using a suitable solvent.

-

Dispose of all contaminated materials, including gloves and disposable labware, in a designated hazardous waste container.

-

The final waste should be disposed of through a licensed hazardous waste disposal service.

-

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and to prevent accidental exposure.

| Parameter | Recommendation |

| Storage Temperature | 2-8°C |

| Storage Conditions | Store in a tightly sealed container in a dry and well-ventilated place. |

| Incompatible Materials | Strong oxidizing agents. |

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Spill Response Workflow

The following diagram outlines the logical steps for responding to a spill of 4-(6-Chloropyridazin-3-yl)morpholine.

Caption: Workflow for spill response.

Conclusion